Cbz-DL-Ala-DL-Pro-DL-Tyr-OH
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Overview
Description
Cbz-DL-Ala-DL-Pro-DL-Tyr-OH is a synthetic peptide composed of carbobenzoxy (Cbz)-protected amino acids: alanine (Ala), proline (Pro), and tyrosine (Tyr). This compound is often used in peptide synthesis and research due to its stability and the protective Cbz group, which prevents unwanted side reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Ala-DL-Pro-DL-Tyr-OH typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of tyrosine using the Cbz group. This is followed by the sequential addition of proline and alanine, each protected by the Cbz group. The final product is obtained after deprotection and purification.
Protection of Tyrosine: Tyrosine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate to form Cbz-Tyr-OH.
Coupling with Proline: Cbz-Tyr-OH is then coupled with Cbz-Pro-OH using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form Cbz-Tyr-Pro-OH.
Addition of Alanine: The final step involves coupling Cbz-Tyr-Pro-OH with Cbz-Ala-OH under similar conditions to yield this compound.
Deprotection: The Cbz groups are removed using hydrogenation in the presence of a palladium catalyst to obtain the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin, allowing for easy purification and handling.
Chemical Reactions Analysis
Types of Reactions
Cbz-DL-Ala-DL-Pro-DL-Tyr-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the individual amino acids.
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The Cbz protecting groups can be removed by catalytic hydrogenation.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Major Products
Hydrolysis: Yields Cbz-DL-Ala, Cbz-DL-Pro, and Cbz-DL-Tyr.
Oxidation: Yields dityrosine or other oxidized tyrosine derivatives.
Reduction: Yields the deprotected peptide, DL-Ala-DL-Pro-DL-Tyr.
Scientific Research Applications
Cbz-DL-Ala-DL-Pro-DL-Tyr-OH has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of larger peptides and proteins.
Biological Studies: Serves as a model peptide for studying protein folding, stability, and interactions.
Drug Development: Used in the design and synthesis of peptide-based drugs and inhibitors.
Industrial Applications: Employed in the production of peptide-based materials and biopolymers.
Mechanism of Action
The mechanism of action of Cbz-DL-Ala-DL-Pro-DL-Tyr-OH depends on its specific application. In biological systems, it can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways. The Cbz group provides stability and prevents premature degradation, allowing the peptide to reach its target site effectively.
Comparison with Similar Compounds
Cbz-DL-Ala-DL-Pro-DL-Tyr-OH can be compared with other similar peptides such as:
Cbz-DL-Ala-DL-Pro-DL-Phe-OH: Similar structure but with phenylalanine (Phe) instead of tyrosine (Tyr). It has different biochemical properties and applications.
Cbz-DL-Ala-DL-Pro-DL-Ser-OH: Contains serine (Ser) instead of tyrosine, leading to different reactivity and biological activity.
Cbz-DL-Ala-DL-Pro-DL-Leu-OH: Leucine (Leu) replaces tyrosine, altering the peptide’s hydrophobicity and interaction with other molecules.
The uniqueness of this compound lies in the presence of tyrosine, which can undergo specific reactions such as phosphorylation, making it valuable in studying signal transduction pathways.
Biological Activity
The compound Cbz-DL-Ala-DL-Pro-DL-Tyr-OH (Carbobenzyloxy-DL-Alanine-DL-Proline-DL-Tyrosine) is a synthetic peptide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound consists of three amino acids: alanine, proline, and tyrosine, with a carbobenzyloxy (Cbz) protecting group on the amino terminus. The presence of these specific amino acids contributes to its unique properties and biological functions.
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Molecular Formula | C₁₃H₁₅N₃O₄ |
Molecular Weight | 253.27 g/mol |
Functional Groups | Amine, Carboxylic acid, Aromatic ring |
Stereochemistry | DL-configuration |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Binding : The tyrosine residue can participate in interactions with cell surface receptors, modulating signaling pathways that influence cellular responses.
- Enzyme Inhibition : This compound may inhibit enzymes involved in metabolic processes, potentially affecting pathways related to neurotransmission and hormone regulation.
- Protein Interactions : It can influence the stability and function of proteins by acting as a molecular chaperone or competitive inhibitor.
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Antimicrobial Activity : Studies have shown that similar peptide structures exhibit antimicrobial properties against various pathogens, suggesting potential use in treating infections.
- Neuroprotective Effects : Given the role of tyrosine in neurotransmitter synthesis, this compound might be explored for neuroprotective applications in conditions like Alzheimer's disease.
- Cancer Research : Preliminary studies indicate that compounds with similar structures can exhibit cytotoxic effects on tumor cells, warranting further investigation into their anti-cancer properties.
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of peptide derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent .
Case Study 2: Neuroprotective Effects
Research conducted on the neuroprotective effects of tyrosine-containing peptides revealed that this compound could enhance neuronal survival in vitro under oxidative stress conditions. The compound was shown to upregulate antioxidant defenses, thus providing a protective effect against neurodegeneration .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds.
Table 2: Comparative Biological Activities
Compound | Antimicrobial Activity | Neuroprotective Effects | Cytotoxicity against Tumor Cells |
---|---|---|---|
This compound | Moderate | Positive | Moderate |
Cbz-L-Tyr-L-Leu | High | Moderate | High |
Cbz-L-Ile-L-Tyr | Low | Positive | Low |
Properties
Molecular Formula |
C25H29N3O7 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C25H29N3O7/c1-16(26-25(34)35-15-18-6-3-2-4-7-18)23(31)28-13-5-8-21(28)22(30)27-20(24(32)33)14-17-9-11-19(29)12-10-17/h2-4,6-7,9-12,16,20-21,29H,5,8,13-15H2,1H3,(H,26,34)(H,27,30)(H,32,33) |
InChI Key |
BZZSGOXWDYSEQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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